delta2-Cefuroxime axetil

Descripción general

Descripción

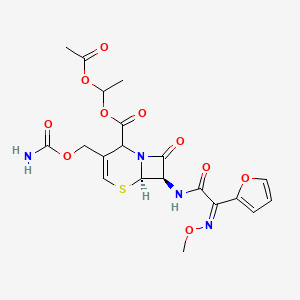

Cefuroxime axetil is a second-generation cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth . It contains a β-lactam ring structure, similar to penicillin antibiotics .

Synthesis Analysis

Cefuroxime axetil is a semisynthetic, broad-spectrum cephalosporin antibiotic for oral administration . A study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .Molecular Structure Analysis

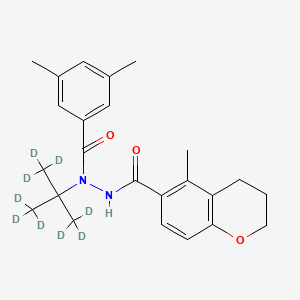

Delta2-Cefuroxime axetil contains a total of 57 atoms; 22 Hydrogen atoms, 20 Carbon atoms, 4 Nitrogen atoms, 10 Oxygen atoms, and 1 Sulfur atom . It also contains 59 bonds; 37 non-H bonds, 12 multiple bonds, 12 rotatable bonds, 7 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 2 esters (aliphatic), 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been executed and validated to quantify cefuroxime axetil in the presence of its degradation products .Physical And Chemical Properties Analysis

The molecular weight of delta2-Cefuroxime axetil is 510.47 . It is soluble up to 10 mM in DMSO .Aplicaciones Científicas De Investigación

Nanosuspension Development for Enhanced Bioavailability

In-Vitro and In-Vivo Investigations: have led to the development of a nanosuspension of delta2-Cefuroxime axetil to improve its oral bioavailability . This approach addresses the poor water solubility of the drug by creating nanoparticles that are more readily absorbed in the body.

Pharmacological Enhancements

Liquid Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): have been optimized for delta2-Cefuroxime axetil, enhancing its solubility and dissolution, which is crucial for drugs with incomplete oral bioavailability .

Medical Diagnostics

Delta2-Cefuroxime axetil has been used in sequential therapy for community-acquired pneumonia, showcasing its effectiveness in clinical settings and providing a basis for its use in medical diagnostics .

Drug Delivery Systems

The drug’s role in drug delivery systems has been expanded through the development of lipid-based nanoformulations, which aim to improve the oral bioavailability of lipophilic drugs like delta2-Cefuroxime axetil .

Biotechnological Advancements

Biotechnology: has leveraged the properties of delta2-Cefuroxime axetil to create stable amorphous nanosuspensions, significantly improving the drug’s bioavailability .

Clinical Trials

Delta2-Cefuroxime axetil has been the subject of clinical trials , where its dispersible tablets have been evaluated for safety management and drug use, providing valuable insights for clinical management .

Microbiological Research

In microbiology , the drug’s efficacy against a broad range of Gram-positive and Gram-negative bacteria has been confirmed, which is vital for the development of new antibacterial therapies .

Chemistry Innovations

Chemical innovations: have seen the use of antisolvent precipitation methods followed by ultrasonication to prepare nanosuspensions of delta2-Cefuroxime axetil, addressing challenges related to its solubility and therapeutic effectiveness .

Mecanismo De Acción

Safety and Hazards

Cefuroxime axetil is contraindicated in patients with a known hypersensitivity (e.g., anaphylaxis) to cefuroxime axetil or to other β-lactam antibacterial drugs (e.g., penicillins and cephalosporins) . Overdosage of cephalosporins can cause cerebral irritation leading to convulsions or encephalopathy .

Direcciones Futuras

Cefuroxime axetil is a significantly used drug in formulation. Therefore, studies are being conducted to improve its oral bioavailability. One such study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .

Propiedades

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVGUOHUYICCIZ-WDVFJNCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta2-Cefuroxime axetil | |

CAS RN |

123458-61-7 | |

| Record name | delta3-Cefuroxime axetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123458617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.3-CEFUROXIME AXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIH1E51JH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B587467.png)

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)

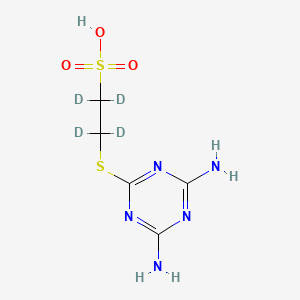

![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid](/img/structure/B587476.png)

![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)